4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate
Description
Molecular Framework and Heterocyclic Core Architecture
The compound features a thiazolo[3,2-b]triazole fused-ring system as its central scaffold. This bicyclic framework consists of a thiazole ring (five-membered, with sulfur and nitrogen atoms) fused to a 1,2,4-triazole ring (five-membered, with three nitrogen atoms). The fusion occurs at positions 3 and 2 of the thiazole and triazole rings, respectively, creating a planar, conjugated system that enhances electronic delocalization.
Key structural elements include:
- 6-Oxo group : A ketone at position 6 of the thiazolo-triazole core introduces polarity and serves as a hydrogen-bond acceptor.
- (Z)-Configuration : The exocyclic double bond between the thiazolo-triazole core and the 3-chlorophenyl-substituted methylidene group adopts a Z stereochemistry, confirmed by NOESY correlations in analogous compounds.
- 2-Ethoxyphenyl acetate : A para-substituted phenyl ring with an ethoxy group at position 2 and an acetylated hydroxyl group at position 4 contributes steric bulk and modulates solubility.
Comparative analysis with structurally related thiazolo-triazole derivatives reveals that the 3-chlorophenyl group at position 2 enhances planarity, while the ethoxy substituent introduces torsional strain due to its larger van der Waals radius.
Properties
Molecular Formula |
C21H16ClN3O4S |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
[4-[(Z)-[2-(3-chlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl] acetate |
InChI |
InChI=1S/C21H16ClN3O4S/c1-3-28-17-9-13(7-8-16(17)29-12(2)26)10-18-20(27)25-21(30-18)23-19(24-25)14-5-4-6-15(22)11-14/h4-11H,3H2,1-2H3/b18-10- |
InChI Key |
OXHIMYZAIXHZDD-ZDLGFXPLSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC(=O)C |
Origin of Product |
United States |
Biological Activity
The compound 4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate is a complex organic molecule characterized by a thiazolo-triazole framework. This structural configuration is significant in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory domains.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.83 g/mol. The presence of both thiazole and triazole rings contributes to its pharmacological properties.
Anticancer Activity
Numerous studies have indicated that thiazolo-triazole derivatives exhibit potent anticancer properties. For instance, compounds similar to This compound have shown effectiveness against various human cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as MAPK and NF-κB .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research has shown that similar thiazolo-triazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in cancer progression and inflammation.
- Signal Modulation : It can modulate key signaling pathways involved in cell survival and inflammatory responses.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological profile of This compound against structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Contains triazole framework | Anticancer |
| 6-Oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H) | Similar thiazole-triazole structure | Anti-inflammatory |
| 5-Ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | Ylidene functionality | Anticancer |
This table illustrates how the specific substituents on the core structure influence the biological activity of these compounds.
Case Studies
Several case studies have documented the efficacy of thiazolo-triazole derivatives:
- Cytotoxicity Studies : A study evaluated various derivatives against MCF-7 cells and reported significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics .
- In Vivo Models : Animal models treated with similar compounds showed reduced tumor growth and improved survival rates compared to control groups .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data of Analogous Compounds
Comparisons are based on structural analogs. †Formula inferred from substituents and mass data in . ‡Substituent attached to acetamide/benzoate side chain.
Key Observations:
Substituent Effects: Chlorophenyl vs. Alkoxy Groups: The target’s 3-chlorophenyl group (electron-withdrawing) contrasts with alkoxy substituents (e.g., 4-isopropoxy in , 3,4-dimethoxy in ). Ester Variations: The 2-ethoxyphenyl acetate in the target differs from 2-methoxyphenyl acetate ( ), which may alter metabolic stability due to longer alkyl chains.
Biological Activity: highlights derivatives (e.g., 2h, 2i) with chloro substituents and acetamide/benzoate groups showing anticancer activity in vitro.
Thermal Stability :
- Melting points in correlate with substituent bulkiness. For example, 2h (224–226°C) with a chloro group has a higher melting point than 2i (176–178°C), suggesting increased crystalline stability from halogenated groups.
Electronic and Reactivity Considerations
- Chlorophenyl vs.
- Ester Groups : Ethoxy and methoxy esters influence solubility; ethoxy’s longer chain may reduce polarity compared to methoxy analogs .
Research Findings and Implications
Anticancer Potential: Derivatives in demonstrate that chloro and heteroaromatic substituents enhance cytotoxic activity. The target’s 3-chlorophenyl group aligns with this trend, warranting further in vitro studies.
Synthetic Routes : Analogous compounds (e.g., ) are synthesized via condensation reactions to form the thiazolo-triazole core, followed by esterification. Similar methods likely apply to the target.
Structure-Activity Relationships (SAR) : Substituent position (e.g., 3-chloro vs. 4-chloro) significantly impacts bioactivity, as seen in .
Preparation Methods
Hydrazonoyl Halide Coupling
Source employs hydrazonoyl halides (e.g., 2a–i ) to synthesize bis-heterocycles. Adapting this for mono-functionalization could offer a pathway to introduce the ethoxyphenyl group via nucleophilic substitution.
Challenges and Optimizations
-
Isomer Control : The Z-isomer predominates (>90%) due to steric hindrance from the 3-chlorophenyl group.
-
Yield Improvement : Replacing acetic acid with PPA in the cyclocondensation step increases yield to 58% but complicates purification.
-
Scalability : Batch processing in dioxane at 100°C achieves consistent yields at 1 kg scale .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a fused thiazolo[3,2-b][1,2,4]triazole core with a (Z)-configured exocyclic double bond, a 3-chlorophenyl substituent, and an ethoxyphenyl acetate group. These features contribute to its planar heterocyclic system, enabling π-π stacking interactions, while the chlorine atom enhances electrophilicity. Structural confirmation requires techniques like X-ray crystallography (as seen in related triazolothiadiazoles) and NMR to verify stereochemistry .
Q. What synthetic routes are commonly employed for this class of thiazolo-triazol derivatives?
Synthesis typically involves cyclocondensation of thiosemicarbazides with α-haloketones or aldehydes. For example, describes refluxing thiosemicarbazides with chloroacetic acid in DMF/acetic acid to form thiazolidinones. Adapting this, the target compound may require coupling a preformed thiazolo-triazole intermediate with a substituted benzaldehyde under basic conditions (e.g., K₂CO₃ in ethanol) .
Q. Which analytical techniques are critical for purity and structural validation?
- HPLC-MS : To assess purity and molecular ion peaks.
- NMR (¹H/¹³C) : For verifying substituent positions and stereochemistry (e.g., acetate methyl protons at δ ~2.1 ppm).
- FT-IR : Confirms carbonyl groups (C=O stretch ~1740 cm⁻¹ for the acetate).
- X-ray crystallography : Resolves Z/E configuration and crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may increase side reactions. Ethanol/water mixtures improve selectivity for hydrazone formation .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) to accelerate cyclization. highlights K₂CO₃ in ethanol for similar triazolothiadiazoles .
- Temperature : Reflux (80–100°C) balances reaction rate and decomposition .
Q. What mechanistic insights explain the compound’s susceptibility to oxidation or substitution?
The 3-chlorophenyl group directs electrophilic substitution (e.g., nitration at the para position). The thiazolo-triazole core undergoes oxidation at the sulfur atom, forming sulfoxides, while the exocyclic double bond is prone to photoisomerization (Z→E). Computational studies (DFT) can predict reactive sites, as shown in for related imidazo-triazoles .
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
- Molecular docking : Predict binding to targets (e.g., kinases) by simulating interactions with the thiazolo-triazole core and chlorophenyl group. used AutoDock for imidazo-triazole derivatives .
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with activity .
Q. How do structural variations impact biological activity in related compounds?
- Triazole-thiazole hybrids : notes that chloro-substituted aryl groups enhance antimicrobial activity by increasing lipophilicity and membrane penetration.
- Acetate group : Hydrolysis to a phenolic moiety (in vivo) may modulate solubility and bioavailability .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Dynamic NMR : Resolve tautomerism or rotational barriers in the thiazolo-triazole system.
- 2D NMR (COSY, NOESY) : Assign overlapping signals, as done in for similar fused heterocycles .
- Cross-validate with HRMS : Confirm molecular formula discrepancies .
Q. What strategies identify pharmacological targets for this compound?
- Target fishing : Use cheminformatics tools (SwissTargetPrediction) based on structural similarity to known kinase inhibitors.
- Cellular assays : Screen against panels (e.g., NCI-60) to link activity to pathways (e.g., apoptosis in ’s triazolothiadiazoles) .
Q. What in vitro models are suitable for evaluating its biological activity?
- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus).
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), noting EC₅₀ values and selectivity indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
